molecular formula C7H10ClNO4S B12663897 3-Chloro-4-methylanilinium hydrogen sulphate CAS No. 7745-88-2

3-Chloro-4-methylanilinium hydrogen sulphate

Cat. No.: B12663897
CAS No.: 7745-88-2
M. Wt: 239.68 g/mol
InChI Key: RMTRDZIMQHDKDP-UHFFFAOYSA-N
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Description

3-Chloro-4-methylanilinium hydrogen sulphate is an organic compound with the molecular formula C7H10ClNO4S. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylanilinium hydrogen sulphate typically involves the reaction of 3-chloro-4-methylaniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Chloro-4-methylaniline+Sulfuric Acid3-Chloro-4-methylanilinium hydrogen sulphate\text{3-Chloro-4-methylaniline} + \text{Sulfuric Acid} \rightarrow \text{this compound} 3-Chloro-4-methylaniline+Sulfuric Acid→3-Chloro-4-methylanilinium hydrogen sulphate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylanilinium hydrogen sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro compounds or quinones.

    Reduction: The primary product is 3-chloro-4-methylaniline.

    Substitution: Products vary based on the nucleophile used, such as 3-hydroxy-4-methylaniline.

Scientific Research Applications

3-Chloro-4-methylanilinium hydrogen sulphate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylanilinium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroaniline: Lacks the methyl group at the fourth position.

    4-Methylaniline: Lacks the chlorine atom at the third position.

    3-Chloro-4-nitroaniline: Contains a nitro group instead of a methyl group.

Uniqueness

3-Chloro-4-methylanilinium hydrogen sulphate is unique due to the presence of both chlorine and methyl substituents on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

7745-88-2

Molecular Formula

C7H10ClNO4S

Molecular Weight

239.68 g/mol

IUPAC Name

(3-chloro-4-methylphenyl)azanium;hydrogen sulfate

InChI

InChI=1S/C7H8ClN.H2O4S/c1-5-2-3-6(9)4-7(5)8;1-5(2,3)4/h2-4H,9H2,1H3;(H2,1,2,3,4)

InChI Key

RMTRDZIMQHDKDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[NH3+])Cl.OS(=O)(=O)[O-]

Origin of Product

United States

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